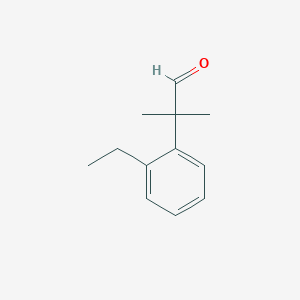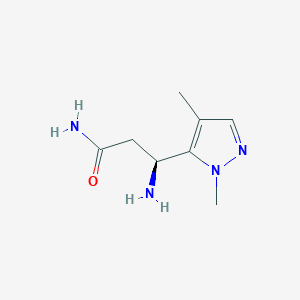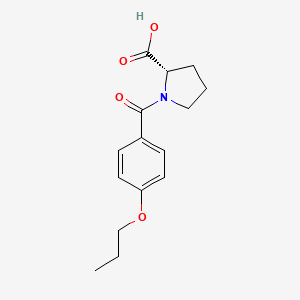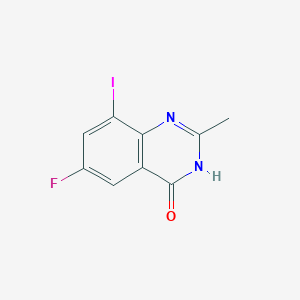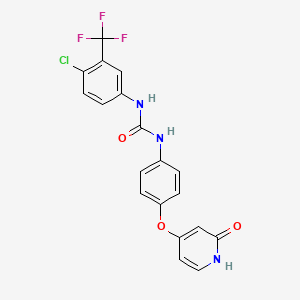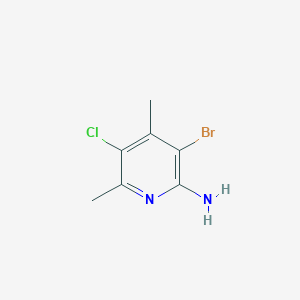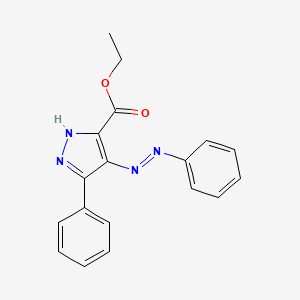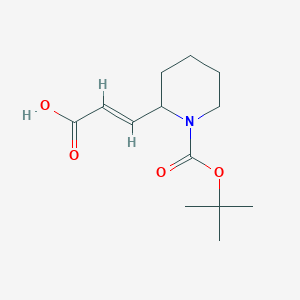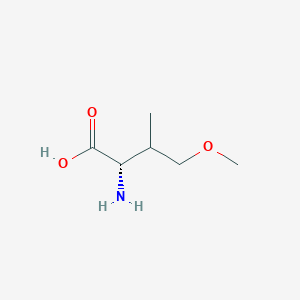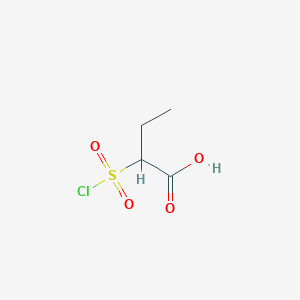
2-(Chlorosulfonyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorosulfonyl)butanoic acid is an organic compound characterized by the presence of both a chlorosulfonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)butanoic acid typically involves the chlorosulfonation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with chlorosulfonic acid in the presence of a solvent like methylene chloride . The reaction conditions often require controlled temperatures and careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure safety and efficiency, often incorporating advanced techniques for handling and disposing of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chlorosulfonyl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chlorosulfonyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Chlorosulfonyl)butanoic acid exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Butanoic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain types of reactions.
Chlorosulfonic Acid: More reactive and used as a reagent in the synthesis of compounds like 2-(Chlorosulfonyl)butanoic acid.
Sulfonic Acids: Similar in containing the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group, providing a combination of reactivity and functionality that is valuable in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C4H7ClO4S |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
2-chlorosulfonylbutanoic acid |
InChI |
InChI=1S/C4H7ClO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
PONULSMGOYYMMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




